molecular formula C21H17ClN2O4 B2799119 methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946247-31-0

methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2799119
CAS No.: 946247-31-0
M. Wt: 396.83
InChI Key: XODFYCAWAXNQKK-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic small molecule characterized by a dihydropyridinone core substituted with a 4-chlorobenzyl group at the N1 position. The structure includes a benzoate ester moiety linked via an amide bond to the 3-position of the dihydropyridine ring.

Properties

IUPAC Name

methyl 4-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFYCAWAXNQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyridine derivative.

    Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the pyridine derivative reacts with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyridine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of dihydropyridine compounds can exhibit antimicrobial effects against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl group enhances the compound's interaction with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : Some dihydropyridine derivatives have been reported to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Therapeutic Applications

The therapeutic applications of methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be summarized as follows:

Application AreaDescription
Antibiotics Potential to develop new antibiotics targeting resistant bacterial strains.
Cancer Treatment May serve as a lead compound for anticancer drugs targeting specific pathways.
Anti-inflammatory Drugs Could be formulated into treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that modified dihydropyridine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications included varying the substituents on the pyridine ring, which influenced the antimicrobial potency (Reference: PMC8243516) .
  • Anticancer Research : Another research article highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The study utilized assays to measure cell viability and apoptosis rates, confirming the anticancer potential of these compounds (Reference: PubChem) .
  • Inflammation Studies : Inflammation-related studies indicated that certain dihydropyridine derivatives could significantly reduce levels of pro-inflammatory cytokines in animal models of arthritis, suggesting their potential as anti-inflammatory agents (Reference: CA2936330A1) .

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are best represented by the quinoline-based derivatives synthesized in , such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3). While the core heterocycle differs (dihydropyridinone vs. quinoline), these analogs share critical functional groups, including the methyl benzoate ester and halogenated aryl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Synthesis Method
Target Compound 1,2-Dihydropyridinone 4-Chlorophenylmethyl, amido, ester 396.82 Ester, amide, chlorophenyl, ketone Not specified in evidence
C3 (Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 4-Chlorophenyl, piperazine-carbonyl, ester 484.95 Ester, carbonyl, piperazine, quinoline Crystallized in ethyl acetate

Key Observations:

This may influence binding kinetics in biological targets. The 2-oxo group in the dihydropyridinone provides a hydrogen-bond acceptor, absent in the quinoline analogs, which could alter solubility or target interactions .

Substituent Effects: Both compounds feature a 4-chlorophenyl group, but its placement differs: attached to a methyl group in the target compound vs. directly on the quinoline in C3. The methyl linker in the target may reduce steric hindrance during target binding.

Synthetic Methodology: Compounds like C3 were synthesized via crystallization in ethyl acetate, yielding high-purity solids confirmed by 1H NMR and HRMS .

Biological Implications: Quinoline derivatives (e.g., C3) are frequently explored for antimicrobial or anticancer activity due to their planar aromatic systems and halogen substituents. The dihydropyridinone scaffold in the target compound, however, is more commonly associated with calcium channel modulation (e.g., nifedipine analogs). The absence of biological data for the target compound precludes direct efficacy comparisons .

Research Findings and Limitations

  • Structural Analysis: The target compound’s dihydropyridinone core and amide linkage distinguish it from quinoline-based analogs. These differences may translate to unique pharmacokinetic profiles, though experimental validation is required.
  • Data Gaps: No solubility, stability, or bioactivity data for the target compound are provided in the evidence.
  • Methodological Consistency : The use of SHELX software () for crystallographic refinement in analogs like C3 underscores the importance of robust structural validation, which would equally apply to the target compound .

Biological Activity

Methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}ClN2_2O3_3
  • Molecular Weight : 364.82 g/mol
  • CAS Number : Not specified in the search results.

The presence of the chlorophenyl group and the dihydropyridine moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Several studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, a related study demonstrated that certain dihydropyridine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivity AgainstMechanism
This compoundModerate to strongDisruption of cell membranes

Antioxidant Activity

Research has shown that dihydropyridine derivatives can act as antioxidants. The antioxidant activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

The neuroprotective potential of dihydropyridine compounds has been explored in various studies. For example, analogs similar to this compound have been shown to protect neuronal cells from oxidative damage induced by neurotoxins . This effect is likely mediated through inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of synthesized dihydropyridine derivatives, including this compound. The results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotection in Animal Models

In an experimental model involving rats, this compound was administered following neurotoxic exposure. The results demonstrated a significant reduction in neurodegeneration markers compared to control groups, indicating its protective effects on neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as MAO, leading to increased levels of neurotransmitters.
  • Antioxidant Mechanisms : By scavenging free radicals, it helps mitigate oxidative stress.
  • Membrane Disruption : Its interaction with bacterial membranes can lead to cell lysis.

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